4-Chloro-3-(pyridin-2-yl)phenol
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Overview
Description
4-Chloro-3-(pyridin-2-yl)phenol is an organic compound that features a phenol group substituted with a chlorine atom and a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-3-(pyridin-2-yl)phenol typically involves the chlorination of 3-(pyridin-2-yl)phenol. One common method includes the use of thionyl chloride (SOCl₂) as a chlorinating agent under controlled conditions. The reaction is carried out in an inert solvent such as dichloromethane at low temperatures to ensure selective chlorination at the desired position.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems allows for precise control over reaction parameters, reducing the risk of side reactions and improving the overall purity of the product.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-3-(pyridin-2-yl)phenol can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinone derivatives.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.
Substitution: Nucleophilic substitution reactions often require the use of bases like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Amines.
Substitution: Various substituted phenols depending on the nucleophile used.
Scientific Research Applications
4-Chloro-3-(pyridin-2-yl)phenol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-Chloro-3-(pyridin-2-yl)phenol involves its interaction with specific molecular targets. The phenol group can form hydrogen bonds with active sites of enzymes or receptors, while the pyridine ring can participate in π-π interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
4-Chloro-3-(trifluoromethyl)phenol: Similar in structure but with a trifluoromethyl group instead of a pyridine ring.
3-(Pyridin-2-yl)phenol: Lacks the chlorine substitution.
4-Chloro-2-(pyridin-3-yl)phenol: Chlorine and pyridine substitutions are at different positions.
Uniqueness
4-Chloro-3-(pyridin-2-yl)phenol is unique due to the specific positioning of the chlorine and pyridine groups, which confer distinct chemical reactivity and biological activity compared to its analogs. This unique structure allows for selective interactions with molecular targets, making it a valuable compound in various research and industrial applications.
Properties
CAS No. |
1150618-08-8 |
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Molecular Formula |
C11H8ClNO |
Molecular Weight |
205.64 g/mol |
IUPAC Name |
4-chloro-3-pyridin-2-ylphenol |
InChI |
InChI=1S/C11H8ClNO/c12-10-5-4-8(14)7-9(10)11-3-1-2-6-13-11/h1-7,14H |
InChI Key |
RVFNHGZPLJICBP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=NC(=C1)C2=C(C=CC(=C2)O)Cl |
Origin of Product |
United States |
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